An In-depth Technical Guide to the Synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
An In-depth Technical Guide to the Synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4), a key phenolic compound. The narrative structure is designed to deliver not just a series of steps, but a deep understanding of the process, grounded in established chemical principles. Every procedural choice is explained to ensure the protocol is a self-validating system, empowering researchers to execute the synthesis with precision and safety.
Introduction and Strategic Overview
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is a triphenolic compound characterized by three p-cresol units linked by methylene bridges. Its structure lends itself to applications as a complexing agent, an antioxidant, or a foundational building block in supramolecular chemistry and advanced polymer synthesis. The IUPAC name for this compound is 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.[1]
The synthesis is rooted in the principles of electrophilic aromatic substitution, specifically the acid- or base-catalyzed condensation of a phenol with an aldehyde. This process, a variant of the Lederer-Manasse reaction, involves the hydroxymethylation of p-cresol followed by a subsequent condensation with additional p-cresol molecules. Careful control of stoichiometry and reaction conditions is paramount to favor the formation of the desired trimeric structure and minimize the production of oligomeric or polymeric side products.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step mechanism initiated by the reaction of p-cresol with formaldehyde.
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Formation of the Electrophile: In the presence of a catalyst (typically a base like NaOH or an acid), formaldehyde reacts with p-cresol to form a hydroxymethyl derivative at the ortho position. The phenoxide ion, formed under basic conditions, is highly activated towards electrophilic attack.
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Electrophilic Aromatic Substitution: The resulting hydroxymethylphenol is then protonated (if under acidic conditions) or activated to form a quinone methide intermediate. This electrophilic species is subsequently attacked by a second molecule of p-cresol at its activated ortho position, forming a methylene bridge and linking the two phenolic units.
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Second Condensation: The process is repeated on the other ortho position of the central p-cresol unit to yield the final symmetric product, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.
The diagram below outlines the key mechanistic steps in this condensation reaction.
Caption: Figure 1: Simplified Reaction Mechanism.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Grade |
| p-Cresol (4-methylphenol) | 106-44-5 | C₇H₈O | 108.14 | >99% Purity |
| Formaldehyde Solution | 50-00-0 | CH₂O | 30.03 | 37 wt. % in H₂O |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ACS Reagent Grade |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Reagent Grade |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | ACS Reagent Grade |
| Heptane | 142-82-5 | C₇H₁₆ | 100.21 | ACS Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High Purity |
Equipment
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Three-neck round-bottom flask (500 mL)
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Reflux condenser
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Dropping funnel
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Magnetic stirrer with heating mantle
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Thermometer or thermocouple probe
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Glass funnel and filter paper
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Büchner funnel and vacuum flask
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Vacuum oven
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Standard laboratory glassware (beakers, graduated cylinders)
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Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, fume hood.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on established principles for phenol-formaldehyde condensation reactions, adapted for the specific target molecule. A similar methodology has been successfully used for the synthesis of related bis(hydroxymethyl)phenols.[2]
Reaction Setup and Execution
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Reactant Charging: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine p-cresol (32.4 g, 0.3 mol) and a solution of sodium hydroxide (2.0 g, 0.05 mol) in deionized water (50 mL). Stir the mixture at room temperature until the p-cresol has completely dissolved.
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Causality: Using a stoichiometric excess of p-cresol to formaldehyde (3:2 ratio) is crucial to drive the reaction towards the trimeric product and prevent the formation of higher molecular weight polymers. Sodium hydroxide acts as a base catalyst, deprotonating the phenol to form the more nucleophilic phenoxide ion, which accelerates the initial hydroxymethylation step.
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Addition of Formaldehyde: Gently heat the mixture to 60-65°C using a heating mantle. Once the temperature is stable, add formaldehyde solution (16.2 g of 37 wt. % solution, 0.2 mol) dropwise via a dropping funnel over a period of 60 minutes.
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Causality: The reaction is exothermic. A slow, controlled addition of formaldehyde is essential to maintain the temperature within the optimal range of 60-70°C. This prevents runaway reactions and minimizes the formation of undesired byproducts from self-polymerization of formaldehyde.
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Reaction Period: After the addition is complete, maintain the reaction mixture at 65-70°C with continuous stirring for 4-6 hours. The mixture will become progressively more viscous as the reaction proceeds.
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Causality: This extended heating period ensures the reaction goes to completion, allowing for the second condensation step to occur after the initial formation of the dimeric intermediate.
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Work-up and Product Isolation
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Neutralization: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid dropwise with stirring until the pH of the mixture is neutral (pH ≈ 7). A thick, off-white precipitate will form.
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Causality: Neutralization quenches the reaction by protonating the phenoxide ions. This causes the sodium salt of the product to convert to the free phenol, which is insoluble in the aqueous medium and precipitates out.
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Crude Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any unreacted salts and water-soluble impurities.
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Preliminary Drying: Air-dry the crude product on the filter for 30 minutes to remove excess water.
Purification via Recrystallization
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Solvent Selection: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add toluene (approx. 200-250 mL) and heat the mixture to boiling with stirring to dissolve the product.
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Causality: Toluene is an effective solvent for the product at elevated temperatures but a poor solvent at room temperature, making it ideal for recrystallization. Insoluble polymeric byproducts can be removed at this stage by hot filtration.
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Crystallization: Once dissolved, slowly add heptane (approx. 100-150 mL) to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete the crystallization process.
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Causality: Heptane acts as an anti-solvent. Its addition reduces the solubility of the product, inducing crystallization and leaving more soluble impurities behind in the solvent mixture. Slow cooling promotes the formation of larger, purer crystals.
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Final Product Collection: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold heptane.
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Drying: Dry the final product in a vacuum oven at 60-70°C overnight to a constant weight. The expected yield is approximately 70-80%.
The overall experimental workflow is summarized in the following diagram.
Caption: Figure 2: Experimental Synthesis Workflow.
Product Characterization and Validation
To confirm the identity and purity of the synthesized 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, the following analytical methods are recommended.
| Property / Method | Expected Result | Reference |
| Appearance | White to off-white crystalline solid | - |
| Molecular Weight | 348.43 g/mol | [1][3][4] |
| Molecular Formula | C₂₃H₂₄O₃ | [1][3] |
| Melting Point | ~214 °C | [5] |
| FT-IR Spectroscopy | Characteristic peaks for O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and C=C (~1600, 1500 cm⁻¹) stretching. | - |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, methylene bridge protons (-CH₂-), methyl protons (-CH₃), and hydroxyl protons (-OH). | - |
| Mass Spectrometry | Molecular ion peak (M⁺) consistent with the calculated molecular weight. | - |
Safety, Handling, and Waste Disposal
This synthesis involves hazardous materials and must be conducted with strict adherence to safety protocols in a well-ventilated fume hood.
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Hazard Identification:
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p-Cresol: Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.
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Formaldehyde: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and may cause cancer.
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Sodium Hydroxide: Causes severe skin burns and eye damage.
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Toluene/Heptane: Flammable liquids and vapors. May be fatal if swallowed and enters airways. Cause skin and eye irritation.
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GHS Hazard Statements:
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The final product, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, is known to cause skin irritation (H315) and serious eye irritation (H319).[6]
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Personal Protective Equipment (PPE):
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Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
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Handling Precautions:
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Waste Disposal:
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All organic liquid waste (filtrate from recrystallization) should be collected in a designated halogen-free organic waste container.
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Aqueous waste from neutralization and washing should be neutralized before disposal down the drain, in accordance with local regulations.
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References
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2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com. [Link]
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2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Global Substance Registration System (GSRS). [Link]
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2,6-BIS[(2-HYDROXY-5-METHYLPHENYL)METHYL]-4-METHYLPHENOL Safety Information. LabNovo. [Link]
Sources
- 1. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol , >98.0% , 1620-68-4 - CookeChem [cookechem.com]
- 5. 2,6-BIS[(2-HYDROXY-5-METHYLPHENYL)METHYL]-4-METHYLPHENOL CAS#: 1620-68-4 [m.chemicalbook.com]
- 6. CAS 1620-68-4 MFCD00155175-2,6-Bis[(2-Hydroxy-5-Methylphenyl)Methyl]-4-MethylPHENOL 双(2-羟基-5-五甲基)-4-甲基酚 -LabNovo [do.labnovo.com]
